N-Desisopropyl Delavirdine N-Sulfate
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Overview
Description
Preparation Methods
The synthesis of N-Desisopropyl Delavirdine N-Sulfate involves several steps, starting from Delavirdine. The desisopropylation of Delavirdine is achieved through a reaction with a suitable reagent under controlled conditions. The resulting intermediate is then subjected to sulfation to obtain this compound . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
N-Desisopropyl Delavirdine N-Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-Desisopropyl Delavirdine N-Sulfate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of similar compounds.
Biology: It is used in biochemical assays to investigate enzyme interactions and inhibition mechanisms.
Medicine: It is studied for its potential therapeutic effects and as a lead compound for developing new drugs.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of N-Desisopropyl Delavirdine N-Sulfate involves its interaction with specific molecular targets. As a derivative of Delavirdine, it binds directly to the reverse transcriptase enzyme of HIV-1, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. This disruption of the enzyme’s catalytic site prevents the replication of the virus .
Comparison with Similar Compounds
N-Desisopropyl Delavirdine N-Sulfate can be compared with other similar compounds, such as:
4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate: This compound has an additional hydroxyl group, which may affect its chemical properties and biological activity.
This compound-d8: This deuterated form is used in stable isotope labeling studies to investigate metabolic pathways and drug interactions.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
188780-36-1 |
---|---|
Molecular Formula |
C19H22N6O6S2 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[2-[4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-3-yl]sulfamic acid |
InChI |
InChI=1S/C19H22N6O6S2/c1-32(27,28)22-14-4-5-15-13(11-14)12-17(21-15)19(26)25-9-7-24(8-10-25)18-16(3-2-6-20-18)23-33(29,30)31/h2-6,11-12,21-23H,7-10H2,1H3,(H,29,30,31) |
InChI Key |
YTUWQQGEHADHTG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NS(=O)(=O)O |
Synonyms |
N-[2-[4-[[5-[(Methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-1-piperazinyl]-3-pyridinyl]sulfamic Acid; [2-[4-[[5-[(Methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-1-piperazinyl]-3-pyridinyl]sulfamic Acid_x000B_ |
Origin of Product |
United States |
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